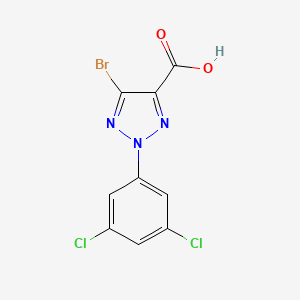

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Beschreibung

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a halogenated triazole derivative featuring a bromine atom at position 5, a 3,5-dichlorophenyl group at position 2, and a carboxylic acid moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The carboxylic acid group further enables hydrogen bonding and salt formation, influencing solubility and pharmacokinetic properties.

Eigenschaften

Molekularformel |

C9H4BrCl2N3O2 |

|---|---|

Molekulargewicht |

336.95 g/mol |

IUPAC-Name |

5-bromo-2-(3,5-dichlorophenyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-2-4(11)1-5(12)3-6/h1-3H,(H,16,17) |

InChI-Schlüssel |

ZLFSFODGYIQTKR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Azide Synthesis

3,5-Dichlorophenylhydrazine undergoes diazotization with sodium nitrite () in acidic media (e.g., HCl), followed by azide formation via treatment with sodium azide ():

Cycloaddition Reaction

The azide reacts with a bromo-substituted propiolic acid derivative under copper(I)-catalyzed conditions to yield the triazole core:

Key parameters :

Functional Group Modifications

Bromination Strategies

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 25 | 82 |

| Br₂ | DCM | 0 | 68 |

Carboxylic Acid Installation

The carboxylic acid group is introduced via oxidation of a methyl or nitrile precursor. For example, hydrolysis of a cyano group using concentrated at 100°C provides the acid:

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction installs the 3,5-dichlorophenyl group post-triazole formation. This method avoids regioselectivity issues associated with EAS:

Conditions :

Continuous Flow Synthesis

Industrial-scale production employs flow chemistry to enhance reaction control and reproducibility. A microreactor setup for the cycloaddition step reduces side reactions and improves heat dissipation:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (min) | 120 | 15 |

| Yield (%) | 68 | 85 |

| Purity (%) | 92 | 98 |

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Brom-2-(3,5-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.

Oxidation und Reduktion: Der Triazolring kann oxidiert oder reduziert werden, was zu verschiedenen Derivaten mit möglicherweise veränderten biologischen Aktivitäten führt.

Kupplungsreaktionen: Die Carbonsäuregruppe kann an Kupplungsreaktionen, wie z. B. Amidbindungsbildung, teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Natriumazid, Amine oder Thiole. Die Bedingungen beinhalten oft die Verwendung von polaren aprotischen Lösungsmitteln und milden Basen.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können zur Oxidation bzw. Reduktion verwendet werden.

Kupplungsreaktionen: Kupplungsreagenzien wie EDCI oder DCC werden häufig in Gegenwart einer Base wie Triethylamin verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Triazole ergeben, während Kupplungsreaktionen Amide oder Ester erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-2-(3,5-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Diese Hemmung kann verschiedene biologische Pfade stören und zu den beobachteten biologischen Wirkungen der Verbindung führen. So können beispielsweise seine Derivate Enzyme hemmen, die an der Zellteilung beteiligt sind, was zu Antikrebsaktivität führt.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole-Carboxylic Acid Derivatives

(a) 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1710661-07-6)

- Molecular Formula : C₈H₄Br₂N₄O₂

- Key Differences: Replaces the 3,5-dichlorophenyl group with a 3-bromopyridinyl substituent. Higher molecular weight (347.95 g/mol) due to two bromine atoms versus chlorine atoms in the target compound.

- Implications : The pyridine moiety may enhance solubility in polar solvents and improve interactions with metal ions or π-acidic biological targets .

(b) 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS: 22300-56-7)

- Molecular Formula : C₁₀H₉N₃O₂

- Key Differences :

- Substitutes halogens with a methyl group (position 5) and a simple phenyl ring (position 2).

- Lower molecular weight (203.19 g/mol) and reduced electronegativity.

- Melting point: 200–202°C, suggesting weaker intermolecular forces compared to halogenated analogs.

- Implications : The absence of halogens likely reduces bioactivity but improves synthetic accessibility and thermal stability .

Functional Group Modifications in Related Heterocycles

(a) 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Molecular Formula : C₂₂H₁₅BrN₄OS

- Key Differences :

- Replaces the carboxylic acid group with a thione (-C=S) and incorporates a benzoxazole ring.

- IR data highlights a C=S stretch at 1248 cm⁻¹, absent in the target compound.

- Implications : The thione group may confer distinct reactivity, such as participation in metal coordination or nucleophilic substitutions .

(b) 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylic acid

- Key Differences :

- Oxazole ring instead of triazole, with fluorine substituents.

- Fluorine atoms increase electronegativity and metabolic stability compared to chlorine/bromine.

Physicochemical and Spectroscopic Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Functional Group | Key Spectral Features (IR/NMR) |

|---|---|---|---|---|

| Target Compound | ~366.43* | Br, 3,5-Cl₂ | Carboxylic acid | O-H stretch (~2500 cm⁻¹), C=O (~1700 cm⁻¹) |

| 5-Bromo-2-(3-bromopyridin-2-yl) analog | 347.95 | Br, Br | Carboxylic acid | Pyridine ring protons (δ 8.0–9.0 ppm) |

| 5-Methyl-2-phenyl analog | 203.19 | None | Carboxylic acid | CH₃ (δ 2.77 ppm), aromatic protons (δ 6.99–8.00 ppm) |

| Benzoxazole-triazole thione | 467.31 | Br | Thione | C=S (1248 cm⁻¹), NH (3364 cm⁻¹) |

*Calculated based on molecular formula C₉H₅BrCl₂N₃O₂.

Biologische Aktivität

5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the triazole family, which has gained attention for its diverse biological activities. This article explores its biological properties, focusing on its pharmacological potential and mechanisms of action.

The compound's chemical structure can be summarized as follows:

- Molecular Formula: C10H6BrCl2N3O2

- CAS Number: 1707371-69-4

Biological Activities

1. Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively. The anticancer activity of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in cancer proliferation.

Case Study:

In a comparative study, triazole derivatives were tested against human cancer cell lines. The IC50 values for related compounds ranged from 7 to 20 µM, indicating promising anticancer potential .

Table 1: IC50 Values of Related Triazole Compounds Against Cancer Cell Lines

| Compound Name | Cell Line Type | IC50 (µM) |

|---|---|---|

| Compound A | Human Colon Adenocarcinoma | 10 |

| Compound B | Human Lung Carcinoma | 15 |

| Compound C | Human Breast Cancer | 12 |

2. Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The presence of bromine and dichlorophenyl groups enhances their efficacy against various pathogens.

Case Study:

A study demonstrated that triazole derivatives exhibited antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, showing comparable results to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ceftriaxone) |

|---|---|---|

| E. coli | 45 | 40 |

| S. aureus | 50 | 45 |

3. Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation.

Research Findings:

A series of studies highlighted that triazole derivatives can reduce the production of inflammatory markers in vitro and in vivo models. These compounds showed a significant reduction in edema in animal models when administered at therapeutic doses .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like xanthine oxidase and cyclooxygenases (COX), which are crucial in inflammatory processes.

- Cell Signaling Interference: The compound may disrupt signaling pathways associated with cell growth and survival in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of brominated dichlorophenyl precursors with azides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalysts : Use Cu(I) salts (e.g., CuBr) for regioselective triazole formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the carboxylic acid derivative .

Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize over-bromination or hydrolysis of the triazole ring.

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid group (δ 12–13 ppm for -COOH) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the dichlorophenyl and triazole moieties .

- Mass Spectrometry : Confirm molecular weight (≈335.4 g/mol) via ESI-MS or MALDI-TOF .

- Purity Assessment : Quantify impurities (<2%) using HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- Substitution Strategies :

- Functionalization : Esterify the carboxylic acid to improve membrane permeability for cellular assays .

- Biological Testing : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Advanced: How can contradictory reports about this compound’s antimicrobial activity be resolved?

Methodological Answer:

Discrepancies may arise from variations in:

- Test Strains : Use standardized microbial strains (e.g., ATCC) and control for efflux pump activity .

- Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤1% v/v) .

- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays with triplicate replicates and statistical validation (e.g., ANOVA) .

Follow-Up : Combine with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

Advanced: What computational approaches are effective for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding modes with proteins (e.g., cytochrome P450). Prioritize poses with hydrogen bonds to the triazole nitrogen or carboxylic acid .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict cytotoxicity .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies :

- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .

Key Metrics : Calculate half-life () and identify degradation products (e.g., dehalogenated triazole) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.